Molecular Weight & Lipophilicity vs. 5-Unsubstituted Analog
The target compound (MW = 209.66 g·mol⁻¹, LogP = 0.305) differs quantifiably from the 5-unsubstituted analog 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride (MW = 181.60 g·mol⁻¹) . The addition of the 5-ethyl group increases molecular weight by 28.06 g·mol⁻¹ (15.4% increase). The LogP shift imparted by the ethyl group moves the derived sulfonamides closer to the optimal lipophilicity range (LogP 1–3) for oral bioavailability, whereas the 5-H analog pulls products into a more polar, less membrane-permeable regime .
| Evidence Dimension | Molecular weight and LogP |
|---|---|
| Target Compound Data | MW = 209.66 g·mol⁻¹; LogP = 0.305 |
| Comparator Or Baseline | 4-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride: MW = 181.60 g·mol⁻¹; LogP not explicitly published but predicted lower |
| Quantified Difference | ΔMW = +28.06 g·mol⁻¹ (+15.4%); LogP increase attributable to –CH₂CH₃ substituent (estimated ΔLogP ≈ +0.5 to +0.8 based on Hansch π constant for ethyl = +1.0 scaled for heterocyclic context) |
| Conditions | Calculated LogP values from vendor datasheet; TPSA = 64.85 Ų for target compound |
Why This Matters
Procurement of the 5-ethyl-substituted compound is essential when the target sulfonamide product requires a specific lipophilicity window for membrane permeability; the 5-H analog cannot achieve the same LogP without additional synthetic steps.
